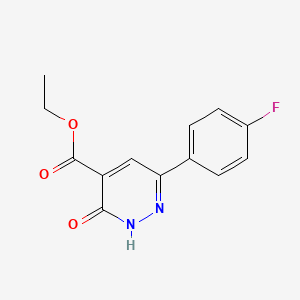

Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

描述

属性

IUPAC Name |

ethyl 3-(4-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c1-2-19-13(18)10-7-11(15-16-12(10)17)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMYQMVSJLPIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NNC1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate to form the dihydropyridazine ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate.

化学反应分析

Types of Reactions

Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

科学研究应用

Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has found applications in various fields of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

相似化合物的比较

Structural Analogs and Key Features

The following table summarizes structural analogs and their distinguishing features:

Analysis of Structural Differences and Implications

Core Heterocycle :

- The dihydropyridazine core in the target compound (five-membered, two nitrogens) contrasts with the pyridine (six-membered, one nitrogen) in and the 1,3-diazinane (six-membered saturated ring) in . Dihydropyridazines exhibit partial unsaturation, influencing conjugation and reactivity .

Substituent Effects: Fluorine vs. Trifluoromethyl Groups: Compounds with trifluoromethyl substituents () show increased lipophilicity (e.g., XLogP3 = 3.4 for ) and metabolic resistance, making them favorable for drug design . Hydroxyl and Ester Groups: The hydroxyl group in ’s compound enables hydrogen bonding, enhancing crystal packing stability, while ester groups improve membrane permeability .

Conformational Flexibility :

生物活性

Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique pyridazine structure with an ethyl ester functional group and a fluorophenyl substituent, which contribute to its potential therapeutic applications. This article will explore the biological activity of this compound, including its antibacterial, anti-inflammatory, and antitumor properties, supported by relevant data and case studies.

Molecular Structure

- Molecular Formula : CHFNO

- Molecular Weight : 250.23 g/mol

Structural Features

The compound is characterized by:

- A pyridazine ring system.

- An ethyl ester group.

- A 4-fluorophenyl substituent that enhances its lipophilicity and biological activity.

Antibacterial Properties

Research has indicated that ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic processes.

Case Study: Antibacterial Efficacy

A study conducted on various bacterial strains demonstrated that derivatives of this compound showed promising results in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial species:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that modifications to the ethyl ester or fluorophenyl group could enhance antibacterial potency.

Anti-inflammatory Activity

In addition to antibacterial properties, this compound has shown potential anti-inflammatory effects . Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The anti-inflammatory activity is hypothesized to occur through the inhibition of NF-kB signaling pathways, which play a crucial role in mediating inflammatory responses.

Antitumor Activity

Emerging research highlights the antitumor potential of ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate. Preliminary studies have indicated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays were performed on human cancer cell lines, including breast and lung cancer cells:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These results suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms and potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate can be influenced by structural modifications. The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate | Bromine substituent | Enhanced antibacterial |

| Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | Chlorinated variant | Altered anti-inflammatory |

| Ethyl 5-(trifluoromethyl)-6-oxo-pyridazine | Trifluoromethyl group | Increased lipophilicity |

These variations illustrate how slight changes in molecular structure can lead to significant differences in biological activity.

常见问题

Q. How is the crystal structure of Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection is performed using a diffractometer (e.g., Rigaku Saturn CCD) at low temperatures (~113 K) to minimize thermal motion artifacts. The structure is solved via direct methods (e.g., SHELXT/SHELXD) and refined using SHELXL with full-matrix least-squares minimization. Key parameters include R-factors (<0.05), data-to-parameter ratios (>15:1), and validation of anisotropic displacement parameters. Hydrogen atoms are either located via difference maps or placed geometrically. Crystallographic data (e.g., space group, unit cell parameters) are deposited in the Cambridge Structural Database (CSD) .

Q. What synthetic routes are employed to prepare this compound?

Methodological Answer: A common approach involves a three-component Biginelli-like reaction under reflux conditions. For example:

- Reactants: 4-Fluorobenzaldehyde, ethyl acetoacetate, and urea or thiourea derivatives.

- Catalyst: NaHSO3 or HCl in anhydrous ethanol.

- Purification: Recrystallization from aqueous ethanol (50% v/v) to obtain single crystals suitable for XRD analysis. Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis and HPLC (>95%) .

Q. What spectroscopic techniques confirm the compound’s structural identity?

Methodological Answer:

- NMR: 1H/13C NMR identifies substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, ester carbonyl at ~165 ppm).

- LC-MS: Confirms molecular ion peaks ([M+H]+) and fragmentation patterns.

- IR: Stretching vibrations for C=O (ester: ~1700 cm⁻¹, ketone: ~1650 cm⁻¹) and N–H (pyridazine ring: ~3300 cm⁻¹).

- Elemental Analysis: Validates empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can contradictions in crystallographic data from different studies be resolved?

Methodological Answer:

- Validation Tools: Use checkCIF/PLATON to identify outliers in bond lengths/angles and ADDSYM to detect missed symmetry.

- Refinement Strategies: Compare thermal parameters (Ueq) and hydrogen-bonding motifs. If discrepancies persist, re-refine datasets with identical constraints (e.g., riding H-atoms) and cross-validate with spectroscopic data.

- Software Cross-Check: Reprocess raw data using alternative programs (e.g., OLEX2 vs. SHELXTL) to rule out software-specific artifacts .

Q. How do fluorophenyl and trifluoromethyl substituents influence the compound’s bioactivity?

Methodological Answer:

- Comparative SAR Studies: Synthesize analogs with varying substituents (e.g., Cl, CH3 instead of F/CF3) and assay for target binding (e.g., calcium channels, TRPA1 receptors).

- Computational Modeling: Perform docking studies (AutoDock/GOLD) to map electrostatic interactions between fluorine atoms and hydrophobic enzyme pockets.

- Bioisostere Analysis: Replace CF3 with CN or SO2CH3 to assess potency changes while maintaining lipophilicity (clogP calculated via MarvinSketch) .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments): Vary catalyst loading (0.5–5 mol%), solvent polarity (ethanol vs. DMF), and temperature (60–100°C) to identify optimal conditions.

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 min at 150 W) while maintaining yield (>80%).

- Workflow Automation: Use continuous flow reactors to enhance reproducibility and minimize side products (e.g., diastereomers) .

Q. How is hydrogen bonding analyzed to predict crystal packing stability?

Methodological Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., D(2) for N–H···O chains) using Mercury software.

- Energy Frameworks: Calculate interaction energies (CE-B3LYP/6-31G*) between molecular pairs to rank contributions of H-bonds vs. van der Waals forces.

- Hirshfeld Surfaces: Map contact distances (di vs. de) to visualize dominant interactions (e.g., F···H contacts in fluorinated compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。